4-[(4-Chlorophenyl)sulfonyl]benzoic acid is an organic compound with the molecular formula C₁₃H₉ClO₄S and a molecular weight of 296.726 g/mol. It is characterized by the presence of a benzoic acid moiety substituted with a sulfonyl group linked to a 4-chlorophenyl group. This compound is known for its distinct chemical structure, which contributes to its unique properties and biological activities. The compound is also referred to by its CAS Registry Number 37940-65-1 and is sometimes called 4-Chloro-4'-carboxydiphenyl sulfone .
The chemical reactivity of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid primarily involves nucleophilic substitutions and acylation reactions. For instance, it can undergo acylation to form derivatives with amino acids, which has been demonstrated in studies where this compound was reacted with valine to yield various antimicrobial agents . Additionally, the compound can be transformed into its corresponding acyl chloride using thionyl dichloride, facilitating further synthetic applications .
Research indicates that 4-[(4-Chlorophenyl)sulfonyl]benzoic acid exhibits significant antimicrobial activity. In vitro studies have shown that derivatives of this compound possess efficacy against various Gram-positive bacteria and fungi, including strains of Staphylococcus aureus and Candida albicans . The mechanism of action appears to involve disruption of microbial cell functions, although detailed pathways remain under investigation.
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid typically involves multi-step reactions. One common method begins with the sulfonylation of chlorobenzene using 4-methylbenzene-1-sulfonyl chloride in the presence of aluminum chloride as a catalyst. This intermediate can then be oxidized to form the desired sulfone. Subsequent reactions include acylation with carboxylic acids or their derivatives to yield the final product .
This compound finds applications in medicinal chemistry, particularly in the development of antimicrobial agents. Its derivatives are being explored for potential use in treating infections caused by resistant bacterial strains. Additionally, due to its unique chemical structure, it may serve as a building block for synthesizing more complex pharmaceutical compounds .
Interaction studies involving 4-[(4-Chlorophenyl)sulfonyl]benzoic acid have focused on its potential as an antimicrobial agent. In silico studies suggest that its structural components enhance binding affinity to target microbial enzymes, which may contribute to its biological activity . Furthermore, toxicity assessments have been conducted using aquatic models like Daphnia magna, indicating a need for careful evaluation when considering environmental impacts .
Several compounds share structural similarities with 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(N-(4-Chlorophenyl)sulfamoyl)benzoic acid | Contains a sulfamoyl group instead of sulfonyl | Potential use in anti-inflammatory drugs |
| 4-(4-Chlorophenyl)sulfamoylbenzoic acid | Sulfamoyl group linked directly to benzoic acid | Antimicrobial properties |
| 4-Methylbenzenesulfonamide | Methyl group substitution on benzene | Different biological activity profiles |
These compounds illustrate variations in functional groups that affect their biological activities and applications while maintaining a core structural resemblance to 4-[(4-Chlorophenyl)sulfonyl]benzoic acid.
4-[(4-Chlorophenyl)sulfonyl]benzoic acid (CAS No. 37940-65-1) is a sulfonyl-substituted benzoic acid derivative. Its systematic IUPAC name is 4-[(4-chlorobenzene)sulfonyl]benzoic acid, reflecting the sulfonyl group attached to the para position of a chlorophenyl ring and the carboxylic acid group on the benzoic acid moiety. The molecular formula is C₁₃H₉ClO₄S, with a molecular weight of 296.73 g/mol.
The compound’s structural features include:
The SMILES notation (O=C(O)C1=CC=C(S(=O)(C2=CC=C(Cl)C=C2)=O)C=C1) accurately represents its planar geometry and substituent orientations.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClO₄S |
| Molecular Weight | 296.73 g/mol |
| CAS Registry Number | 37940-65-1 |
| SMILES | O=C(O)C1=CC=C(S(=O)(C2=CC=C(Cl)C=C2)=O)C=C1 |
The synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoic acid was first reported in the context of sulfonic acid derivatives. A key method involves the oxidation of p-toluenesulfonyl chloride using chromium(VI) oxide in acetic anhydride and acetic acid. This reaction proceeds via sulfonation and subsequent oxidation to yield the target compound with a 55% efficiency.
Early applications focused on its role as an intermediate in synthesizing more complex sulfonamide-based pharmaceuticals. For example, its structural analogs, such as 2-[2-[4-[(4-chlorophenyl)sulfonylamino]phenyl]ethyl]benzoic acid (CAS No. 11531763), demonstrate its utility in medicinal chemistry.
4-[(4-Chlorophenyl)sulfonyl]benzoic acid serves as a versatile building block in organic synthesis. Its sulfonyl group enhances electrophilicity, making it reactive toward nucleophilic substitutions, while the carboxylic acid moiety allows for further functionalization via esterification or amidation.
In medicinal chemistry, sulfonyl-containing compounds are prized for their bioactivity. For instance, derivatives of this compound have been explored as enzyme inhibitors and antibacterial agents, leveraging the sulfonyl group’s ability to interact with biological targets. Additionally, its spirocyclic analogs, such as spiro(5H-(1)benzopyrano(2,3-d)pyrimidine-5,1'(3'H)-isobenzofuran)-3'-one, highlight its potential in designing structurally complex therapeutics.
The compound’s role in synthesizing glyburide metabolites (e.g., 4-trans-hydroxycyclohexyl glyburide) further underscores its importance in drug metabolism studies.
4-[(4-Chlorophenyl)sulfonyl]benzoic acid, with the molecular formula C₁₃H₉ClO₄S and molecular weight of 296.726 g/mol, represents a significant sulfonylbenzoic acid derivative that has garnered considerable attention in structural chemistry research [1]. The compound, also known as 4-Chloro-4'-carboxydiphenyl sulfone, bears the CAS Registry Number 37940-65-1 and possesses the IUPAC Standard InChI Key MIVYLPYNSKNBPW-UHFFFAOYSA-N [2]. This aromatic compound features a distinctive architecture comprising two benzene rings connected through a sulfonyl bridge, with one ring bearing a carboxylic acid functional group and the other containing a chlorine substituent at the para position [1] [3].
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClO₄S |
| Molecular Weight (g/mol) | 296.726 |
| CAS Registry Number | 37940-65-1 |
| IUPAC Standard InChI Key | MIVYLPYNSKNBPW-UHFFFAOYSA-N |
| Alternative Name | 4-Chloro-4'-carboxydiphenyl sulfone |
| Physical State | Solid |
| Appearance | Crystalline powder |
The crystallographic characterization of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid reveals complex intermolecular interactions and bonding patterns that define its solid-state structure [4]. Related sulfonylbenzoic acid derivatives typically crystallize in triclinic or monoclinic crystal systems, with common space groups including P1̄ or P2₁/c [4] [5]. The crystallographic analysis of similar compounds demonstrates characteristic cell parameters ranging from 5.0-12.0 Å for the a-axis, 6.0-15.0 Å for the b-axis, and 12.0-25.0 Å for the c-axis [4] [6].
The molecular geometry analysis reveals that the sulfonyl group adopts a tetrahedral configuration around the sulfur atom, with typical sulfonyl oxygen bond lengths of approximately 1.43 Å and carbon-sulfur bond lengths of approximately 1.77 Å [7]. The dihedral angle between the two benzene rings in sulfonylbenzoic acid compounds typically ranges from 50° to 90°, depending on the specific substitution pattern and crystal packing forces [8] [6]. The carboxylic acid group exhibits planarity with the attached benzene ring, facilitating extensive hydrogen bonding networks in the crystal structure [6] [9].
Intermolecular hydrogen bonding plays a crucial role in the crystal packing of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid [6]. The carboxylic acid groups form characteristic cyclic dimers through hydrogen bonds, creating R₂²(8) motifs that are commonly observed in benzoic acid derivatives [6] [9]. These dimeric units are further stabilized by additional weak interactions, including carbon-hydrogen to oxygen hydrogen bonds and aromatic stacking interactions [6]. The chlorine substituent contributes to the overall crystal stability through halogen bonding interactions with neighboring molecules [7].
| Parameter | Typical Range/Value |
|---|---|
| Crystal System | Triclinic/Monoclinic |
| Space Group (typical) | P1̄ or P2₁/c |
| Cell Parameter a (Å) | 5.0-12.0 |
| Cell Parameter b (Å) | 6.0-15.0 |
| Cell Parameter c (Å) | 12.0-25.0 |
| Volume (ų) | 600-2500 |
| Z value | 2-4 |
| Density (g/cm³) | 1.4-1.6 |
| Temperature (K) | 293-298 |
The spectroscopic characterization of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid provides comprehensive structural information through multiple analytical techniques [1] [10]. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns characteristic of the sulfonylbenzoic acid framework [11] [10]. The proton nuclear magnetic resonance spectrum exhibits the carboxylic acid proton resonance in the range of 12.0-13.0 parts per million, significantly deshielded due to the electron-withdrawing nature of the carboxyl group [12] [13]. Aromatic protons on the benzoic acid ring appear at 7.8-8.2 parts per million, while those on the chlorophenyl ring resonate at 7.4-7.8 parts per million [12] [13].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule [14] [15]. The carboxyl carbon exhibits characteristic resonance at 165-175 parts per million, typical for aromatic carboxylic acids [14] [16]. Quaternary aromatic carbons appear in the 135-145 parts per million region, while aromatic carbon-hydrogen carbons resonate at 125-135 parts per million [14] [15]. The chlorinated carbon shows distinctive chemical shifts in the 135-140 parts per million range, reflecting the electron-withdrawing effect of the chlorine substituent [14] [15].
| Nuclear Environment | ¹H Nuclear Magnetic Resonance δ (ppm) | ¹³C Nuclear Magnetic Resonance δ (ppm) |
|---|---|---|
| Carboxyl proton (-COOH) | 12.0-13.0 | - |
| Aromatic protons (benzoic acid ring) | 7.8-8.2 | - |
| Aromatic protons (chlorophenyl ring) | 7.4-7.8 | - |
| Carboxyl carbon (C=O) | - | 165-175 |
| Aromatic carbons (quaternary) | - | 135-145 |
| Aromatic carbons (CH) | - | 125-135 |
| Chlorinated carbon | - | 135-140 |
| Sulfonyl carbon attachment | - | 130-140 |
Infrared spectroscopy reveals characteristic absorption bands that provide definitive identification of functional groups within the molecule [10] [17]. The carboxyl hydroxyl group exhibits a broad absorption band at 2400-3000 cm⁻¹, characteristic of hydrogen-bonded carboxylic acids [18] [19]. The carbonyl stretch appears as a strong absorption at 1650-1700 cm⁻¹, typical for aromatic carboxylic acids [18] [20]. The sulfonyl group produces two distinctive strong absorptions: the symmetric stretch at 1160-1200 cm⁻¹ and the asymmetric stretch at 1300-1350 cm⁻¹ [17] [21]. Aromatic carbon-carbon stretching vibrations appear at 1450-1600 cm⁻¹, while aromatic carbon-hydrogen stretching occurs at 3020-3100 cm⁻¹ [18] [22].
| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Carboxyl O-H stretch | 2400-3000 (broad) | Medium-Strong |
| Aromatic C-H stretch | 3020-3100 | Weak-Medium |
| Carboxyl C=O stretch | 1650-1700 | Strong |
| Aromatic C=C stretch | 1450-1600 | Medium-Strong |
| Sulfonyl S=O symmetric stretch | 1160-1200 | Very Strong |
| Sulfonyl S=O asymmetric stretch | 1300-1350 | Very Strong |
| C-Cl stretch | 750-850 | Medium |
| Aromatic C-H bend | 1000-1100 | Medium |
| Sulfonyl C-S stretch | 600-750 | Medium |
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the aromatic system [1] [10]. The compound exhibits characteristic absorption maxima related to π-π* transitions of the aromatic rings and the extended conjugation through the sulfonyl bridge [1]. The presence of the chlorine substituent and the carboxylic acid group influences the electronic absorption characteristics, with typical absorption maxima observed in the ultraviolet region [10].
Density functional theory calculations provide crucial insights into the electronic structure and molecular properties of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid [23] [24]. The B3LYP functional with 6-31G(d) or cc-pVDZ basis sets represents the most commonly employed computational approach for sulfonylbenzoic acid derivatives [25] [26]. These calculations reveal optimal molecular geometries, electronic properties, and vibrational characteristics that complement experimental observations [23] [24].
Molecular orbital analysis demonstrates the electronic distribution within the molecule, particularly highlighting the electron-withdrawing effects of both the sulfonyl group and the chlorine substituent [23] . The highest occupied molecular orbital typically exhibits significant contribution from the aromatic π-system, while the lowest unoccupied molecular orbital shows substantial localization on the electron-deficient regions of the molecule [23] . The energy gap between frontier orbitals provides insight into the electronic excitation properties and chemical reactivity of the compound [23] [26].
Vibrational frequency calculations using density functional theory methods enable the assignment of infrared spectroscopic bands and provide scaling factors for accurate frequency predictions [26] . The calculated vibrational modes confirm the characteristic sulfonyl stretching frequencies and support the experimental infrared spectroscopic assignments [26]. Scaling factors of approximately 0.9613 for B3LYP/6-31G(d) calculations ensure accurate correlation between theoretical and experimental vibrational frequencies [26].
| Method/Property | Recommended Approach |
|---|---|
| Preferred Density Functional Theory Functional | B3LYP |
| Basis Set | 6-31G(d) or cc-pVDZ |
| Optimization Method | Geometry optimization |
| Energy Calculation | Single point energy |
| Molecular Orbital Analysis | Frontier orbital analysis |
| Vibrational Frequency Scaling Factor | 0.9613 (B3LYP/6-31G(d)) |
| Solvent Model | Polarizable Continuum Model |
| Conformational Analysis | Potential energy surface scan |
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid through classical sulfonation methodologies primarily employs chlorosulfonic acid as the key sulfonating reagent. This approach represents the most widely utilized industrial method for introducing sulfonyl groups into aromatic systems [1] .
Direct Chlorosulfonation Methodology
The fundamental approach involves the direct treatment of substituted benzoic acids with excess chlorosulfonic acid under controlled temperature conditions. Research has demonstrated that 4-methylbenzoic acid reacts with chlorosulfonic acid at 140°C for 6-8 hours, yielding 4-(chlorosulfonyl)benzoic acid through sequential sulfonation and chlorination processes . The reaction requires stoichiometric chlorosulfonic acid (3-4 equivalents) and careful temperature control to minimize over-sulfonation byproducts such as 3,5-disubstituted derivatives .
The mechanistic pathway involves initial electrophilic attack by chlorosulfonic acid on the aromatic ring, followed by proton elimination and subsequent chlorination of the sulfonic acid intermediate. Temperature control proves critical, as excessive heat promotes formation of undesired isomeric products .
Multi-Step Synthesis Approach
An alternative methodology employs aluminum chloride-catalyzed sulfonylation of chlorobenzene with 4-methylbenzene-1-sulfonyl chloride at reflux conditions, yielding 1-chloro-4-tosylbenzene. This intermediate undergoes oxidation with chromium trioxide in glacial acetic acid to produce the target compound [3]. The two-stage process provides improved regioselectivity but requires handling of toxic chromium reagents [3].
The following data table summarizes key parameters for classical sulfonation routes:
| Substrate | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Benzoic acid | 135 | 4 | 70 | 99 |
| 4-Methylbenzoic acid | 140 | 6-8 | 75 | 98 |
| 2,4-Dichlorobenzoic acid | 135 | 4 | 70 | 99 |
| 4-Chlorobenzoic acid | 140 | 6 | 72 | 98 |
Process Optimization Considerations
Industrial preparation requires careful control of reaction parameters. The use of sulfuric acid as catalyst (8 grams per 0.08 moles) enhances reaction efficiency while maintaining product quality [1]. Workup procedures involve quenching with ice-water, followed by ether extraction and recrystallization from aqueous acetic acid .
Modern synthetic methodologies have evolved beyond traditional sulfonation techniques to incorporate sophisticated catalytic systems that offer enhanced selectivity and milder reaction conditions.
Palladium-Catalyzed Sulfonylation
Recent advances in palladium-catalyzed sulfonylation via sulfur dioxide insertion have revolutionized the synthesis of sulfonyl-containing compounds [4]. These methodologies enable direct α,α-difunctionalization of sulfur dioxide, providing efficient access to structurally diverse sulfonyl compounds. The palladium-catalyzed systems typically operate at 120°C for 12 hours, achieving yields of approximately 85% with high selectivity [4].
The mechanism involves oxidative addition of palladium to aryl halides, followed by sulfur dioxide insertion and subsequent reductive elimination. This approach demonstrates particular utility for electron-deficient aromatic substrates and provides excellent functional group tolerance [4].
Copper-Catalyzed Methodologies
Copper-catalyzed direct sulfonylation represents another significant advancement in synthetic methodology. Research has demonstrated successful copper-catalyzed direct C7-sulfonylation of indolines using arylsulfonyl chlorides as sulfonylating reagents [5] [6]. The optimized conditions employ copper acetate hydrate (30 mol%) in hexafluoroisopropanol at 120°C, achieving moderate to good yields with unique regioselectivity [6].
The copper-catalyzed mechanism involves chelation-assisted carbon-hydrogen activation, forming six-membered metallacycle intermediates. Subsequent single electron transfer from copper or silver species to tosyl chloride generates tosyl radicals, which react with the metallacycle intermediate to form copper(III) complexes. Reductive elimination yields the sulfonylated product while regenerating the copper(I) species [6].
Chromium-Based Oxidative Approaches
Alternative catalytic methodologies employ chromium(VI) oxide in acetic anhydride for oxidative conversion of p-toluenesulfonyl chloride derivatives . This two-step approach operates at 40°C for 2 hours, utilizing chromium trioxide (3 equivalents) in acetic anhydride/acetic acid (2:1 volume ratio). The method achieves yields of 60-75% but requires careful handling of toxic chromium reagents .
The following data summarizes catalytic approaches for sulfonyl group introduction:
| Catalyst System | Substrate | Temperature (°C) | Time (hours) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Palladium-catalyzed sulfur dioxide insertion | Aryl halides | 120 | 12 | 85 | High |
| Copper-catalyzed sulfonylation | Indolines | 120 | 12 | 65 | Regioselective C7 |
| Aluminum chloride-catalyzed | Chlorobenzene | 80 | 6 | 75 | Moderate |
| Chromium(VI) oxide oxidation | p-Toluenesulfonyl chloride | 40 | 2 | 68 | High |
The selection of appropriate solvent systems significantly influences both reaction kinetics and product selectivity in sulfonation reactions. Comprehensive studies have revealed distinct solvent effects on reaction mechanisms and product distributions [7].
Polar Protic Solvents
Acetic acid represents the most commonly employed polar protic solvent for sulfonation reactions. Research indicates that acetic acid provides excellent solvation for both reactants and transition states, facilitating smooth reaction progress [1]. The relative reaction rate in acetic acid serves as the standard baseline (1.0) for comparative kinetic studies [7].
Hexafluoroisopropanol (HFIP) demonstrates superior kinetic performance, exhibiting a relative reaction rate of 2.0 compared to acetic acid [6]. The enhanced reactivity stems from HFIP's unique hydrogen bonding properties and its ability to stabilize charged intermediates. However, product purity may be slightly compromised (90%) compared to traditional solvents [6].
Polar Aprotic Solvents
Nitrobenzene exhibits enhanced reaction kinetics with a relative rate of 1.5 compared to acetic acid [7]. The polar aprotic nature of nitrobenzene facilitates enhanced electrophilic aromatic substitution by stabilizing anionic intermediates while avoiding competitive hydrogen bonding interactions. This solvent system achieves yields of 85% with product purity of 92% [7].
Acetonitrile provides moderate kinetic enhancement (relative rate 1.2) and demonstrates excellent compatibility with copper-catalyzed systems [8]. The solvent's moderate polarity and coordinating ability support catalytic turnover while maintaining high product purity (94%) [8].
Nonpolar Solvents
Trichloroethane represents nonpolar solvent systems that, while exhibiting reduced reaction rates (relative rate 0.8), provide superior product purity (98%) [9]. The reduced solvation of ionic intermediates slows reaction kinetics but minimizes side reactions, resulting in cleaner product profiles [9].
Solvent Effects on Mechanism
Molecular dynamics simulations have revealed distinct mechanistic pathways depending on solvent choice [7]. In noncomplexing solvents like carbon tetrachloride, concerted sulfonation proceeds through cyclic transition states involving two sulfur trioxide molecules. Complexing solvents such as nitromethane stabilize σ-complexes through strong electrostatic interactions, potentially altering reaction pathways [7].
The following data summarizes solvent effects on reaction kinetics:
| Solvent System | Polarity | Reaction Rate (relative) | Yield (%) | Product Purity (%) |
|---|---|---|---|---|
| Acetic acid | Polar protic | 1.0 | 72 | 95 |
| Nitrobenzene | Polar aprotic | 1.5 | 85 | 92 |
| Trichloroethane | Nonpolar | 0.8 | 65 | 98 |
| HFIP | Polar protic | 2.0 | 78 | 90 |
| Acetonitrile | Polar aprotic | 1.2 | 70 | 94 |
The purification of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid requires sophisticated methodologies to achieve high purity standards necessary for pharmaceutical and research applications.
Recrystallization Methodologies
Single-solvent recrystallization using ethanol or aqueous acetic acid represents the most straightforward purification approach. Research demonstrates that recrystallization from glacial acetic acid achieves 90% recovery with 99% purity . The process involves dissolving the crude product in hot acetic acid, followed by slow cooling to promote crystal formation. The high polarity of acetic acid effectively solvates polar impurities while the target compound crystallizes preferentially .
Two-solvent recrystallization systems employing ethanol-water mixtures provide enhanced purification efficiency [10]. The methodology involves dissolving the compound in hot ethanol (primary solvent), followed by dropwise addition of water (secondary solvent) until cloudiness appears. This approach achieves 88% recovery with 96% purity [10].
Specialized Recrystallization for Sulfonyl Compounds
The sulfonyl functionality in 4-[(4-Chlorophenyl)sulfonyl]benzoic acid presents unique challenges due to the compound's amphiphilic nature. The polar sulfonyl and carboxyl groups require solvents capable of hydrogen bonding, while the aromatic rings favor less polar environments [11]. Optimal recrystallization employs 95% ethanol, where water (5%) provides polar solvation for functional groups while ethanol solvates the aromatic system [11].
Chromatographic Purification
Column chromatography using silica gel with ethyl acetate mobile phase achieves 75% recovery with 97% purity [12]. The technique proves particularly valuable for separating closely related isomers and removing colored impurities that resist recrystallization [12].
Reversed-phase high-performance liquid chromatography (HPLC) has been extensively studied for aromatic sulfone separation [12] [13]. Optimal conditions employ methanol-water mobile phases with capacity factors varying predictably with methanol content. The technique enables quantitative analysis of technical-grade samples and isomer mixtures [12] [13].
Advanced Purification Techniques
Liquid anion exchange chromatography using Alamine 336 in toluene demonstrates exceptional selectivity for aromatic sulfonic acids [14]. The methodology achieves quantitative separation from sulfuric acid and enables selective elution based on distribution ratios. Sulfonic acids with distribution ratios below 0.04 elute with 0.5M hydrochloric acid, while those with ratios above 3.3 require 0.1M perchloric acid-1.0M hydrochloric acid [14].
Vacuum filtration with cold water washing provides 95% recovery with 92% purity, representing the most efficient technique for removing water-soluble impurities [15]. The process involves filtering the crude product under reduced pressure, followed by washing with small volumes of cold solvent to remove adherent impurities [15].
Purification Optimization
The selection of purification technique depends on the nature of impurities present and required purity levels. For pharmaceutical applications requiring >99% purity, recrystallization from acetic acid proves optimal . Research applications accepting 97-98% purity may employ column chromatography for improved recovery [12].
The following data summarizes purification technique performance:
| Technique | Solvent System | Recovery (%) | Purity Achieved (%) | Temperature (°C) |
|---|---|---|---|---|
| Recrystallization (Water/Ethanol) | Water/Ethanol (1:1) | 85 | 98 | 80 |
| Recrystallization (Acetic acid) | Glacial acetic acid | 90 | 99 | 118 |
| Column chromatography | Silica gel/Ethyl acetate | 75 | 97 | 25 |
| Vacuum filtration | Cold water wash | 95 | 92 | 25 |
| Two-solvent recrystallization | Ethanol/Water | 88 | 96 | 80 |
Quality Control Considerations
All purification methodologies require careful monitoring of crystal formation rates and temperature control. Rapid cooling during recrystallization yields smaller, less pure crystals, while controlled cooling produces larger, higher-purity crystals [16] [17]. The optimal cooling rate involves initial cooling to room temperature over 2-4 hours, followed by ice bath treatment for 30 minutes to 1 hour [16].